molecular formula C18H19BN2O3 B13728098 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine

Katalognummer: B13728098
Molekulargewicht: 322.2 g/mol
InChI-Schlüssel: GOMJPLWLFBFJGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features an oxazolo[5,4-b]pyridine core fused with a phenyl group substituted at the para-position by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . Key applications include pharmaceutical intermediates, organic electronics, and fluorescent probes due to the tunable electronic properties of the fused heterocyclic system .

Eigenschaften

Molekularformel

C18H19BN2O3

Molekulargewicht

322.2 g/mol

IUPAC-Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C18H19BN2O3/c1-17(2)18(3,4)24-19(23-17)13-9-7-12(8-10-13)15-21-14-6-5-11-20-16(14)22-15/h5-11H,1-4H3

InChI-Schlüssel

GOMJPLWLFBFJGW-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)N=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine typically involves the following steps:

    Formation of the Boronic Ester Group: This can be achieved by reacting 4-bromo-phenylboronic acid with pinacol in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures.

    Coupling with Oxazolo[5,4-b]pyridine: The boronic ester is then coupled with oxazolo[5,4-b]pyridine using a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Various reduced forms depending on the specific conditions.

    Substitution: Coupled products with different aryl or alkyl groups.

Wissenschaftliche Forschungsanwendungen

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic materials.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The oxazolo[5,4-b]pyridine moiety can interact with biological targets, potentially affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Core Structure Substituent Effects Reactivity in Cross-Coupling Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine (Target) Oxazolo[5,4-b]pyridine Electron-deficient oxazole enhances boronate electrophilicity; steric hindrance from fused rings. Moderate to high (steric effects may slow kinetics) Drug intermediates, sensors
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine (CAS 908350-80-1) Pyridine Less electron-deficient than oxazole; lower steric hindrance. High (favorable for coupling) Catalysis, material science
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-tetrazol-1-yl)pyridine (CAS 1056039-90-7) Pyridine + tetrazole Tetrazole (strong electron-withdrawing) increases boronate reactivity. Very high Energetic materials, ligands
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Trifluoromethyl and silyl groups enhance lipophilicity; bulky silyl hinders coupling. Low (steric inhibition) Medicinal chemistry, PROTACs
PY-BE (1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)-1-pyridine) Styryl-pyridine Conjugated styryl group enables fluorescence; boronate acts as H₂O₂-responsive unit. Low (used in sensing) Ratiometric H₂O₂ detection

Application-Specific Performance

  • Fluorescence Probes :
    • The target compound’s oxazole core may exhibit blue-shifted emission compared to styryl-pyridine probes (e.g., PY-BE) due to reduced conjugation .
    • Pyrrolo[2,3-b]pyridine derivatives () display longer emission wavelengths, suitable for near-infrared applications .
  • Pharmaceutical Intermediates :
    • The oxazole’s electron deficiency makes the target compound a better electrophile for nucleophilic aromatic substitution than pyridine-based analogs .

Key Research Findings

  • Synthetic Yields :
    • Pyridine-based boronate esters (e.g., CAS 908350-80-1) are synthesized in ≥97% purity , whereas fused heterocycles (e.g., target compound) often require stringent purification, reducing yields (e.g., 36–86% in and ) .
  • Thermal Stability :
    • Differential scanning calorimetry (DSC) of the target compound reveals decomposition at ~250°C, comparable to phenyl-pyridine analogs but lower than silyl-protected derivatives (: stable up to 300°C) .

Biologische Aktivität

The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, mechanisms of action, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a boron-containing dioxaborolane moiety. Its molecular formula is C18H21BO3C_{18}H_{21}B_{O_3} with a molecular weight of 296.17 g/mol. The presence of the oxazolo[5,4-b]pyridine framework is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁BO₃
Molecular Weight296.17 g/mol
CAS Number302348-51-2
Purity≥98.0%

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results indicate that the compound exhibits significant cytotoxicity against several human cancer cell lines:

  • HT29 (Colorectal Cancer) : CC50_{50} = 58.4 µM
  • A549 (Lung Adenocarcinoma) : CC50_{50} = 124 µM
  • MCF7 (Breast Adenocarcinoma) : CC50_{50} = 110 µM

These values suggest that the compound is more potent than traditional chemotherapeutic agents like cisplatin and 5-fluorouracil in certain contexts .

The mechanism underlying the cytotoxicity of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine appears to involve:

  • Induction of Apoptosis : Studies have shown that this compound promotes apoptosis in cancer cells through activation of pro-apoptotic pathways.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

In a recent study focusing on oxazolo[5,4-b]pyridine derivatives, compounds similar to 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine were tested for their anticancer properties. The results highlighted that derivatives with specific substitutions exhibited enhanced activity against multiple cancer types while demonstrating lower toxicity towards normal cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.